LOXL2/LOXL3 Dual Inhibition with Measurable Selectivity Over LOXL4
This compound exhibits a LOXL2 IC₅₀ of 1,000 nM (recombinant human LOXL2, NS0 cells, diaminopentane substrate) and a LOXL3 IC₅₀ of 2,100 nM (recombinant human LOXL3, CHO cells) while showing negligible inhibition of LOXL4 (IC₅₀ > 100,000 nM). By contrast, the clinical-stage dual inhibitor PXS‑5153A displays sub‑100 nM potency against both LOXL2 (< 40 nM) and LOXL3 (63 nM) [1]. The ~2‑fold LOXL2‑over‑LOXL3 preference of the present compound is pharmacologically distinct from the equipotent dual inhibition of PXS‑5153A or the high LOXL2 selectivity of PAT‑1251 (LOXL2 IC₅₀ ≈ 0.71 μM; LOXL3 IC₅₀ ≈ 1.17 μM).
| Evidence Dimension | LOXL paralogue selectivity profile |
|---|---|
| Target Compound Data | LOXL2 IC₅₀ = 1,000 nM; LOXL3 IC₅₀ = 2,100 nM; LOXL4 IC₅₀ > 100,000 nM |
| Comparator Or Baseline | PXS-5153A: LOXL2 IC₅₀ < 40 nM, LOXL3 IC₅₀ = 63 nM; PAT-1251: LOXL2 IC₅₀ ≈ 0.71 μM, LOXL3 IC₅₀ ≈ 1.17 μM |
| Quantified Difference | ~25‑fold less potent on LOXL2 vs PXS‑5153A; ~2‑fold LOXL2/LOXL3 selectivity ratio vs ~1.6‑fold for PAT‑1251 and ~1.6‑fold for PXS‑5153A; essentially no LOXL4 activity |
| Conditions | Recombinant human enzymes; LOXL2 in NS0 cells, LOXL3 in CHO cells, LOXL4 in baculovirus‑infected insect cells; Amplex Red / diaminopentane assay; 30 min pre‑incubation (BindingDB/ChEMBL curated data) |
Why This Matters
Researchers studying the differential roles of LOXL2 versus LOXL3 in ECM remodelling or tumor microenvironment require compounds with defined, modest selectivity windows rather than pan‑LOXL inhibition, making this compound a valuable chemical probe for paralogue‑specific pharmacology.
- [1] BindingDB entry BDBM50463620 (ChEMBL4240937). LOXL2 IC₅₀ = 1,000 nM; LOXL3 IC₅₀ = 2,100 nM; LOXL4 IC₅₀ > 100,000 nM. Curated by ChEMBL. Accessed 2026-04-30. View Source
